5-(2,4-Difluorophenoxy)pentan-1-amine hydrochloride
Overview
Description
5-(2,4-Difluorophenoxy)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClF2NO and a molecular weight of 251.70 . It is used in scientific research and has diverse applications, ranging from drug discovery to organic synthesis.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The boiling point is not specified .Scientific Research Applications
Material Science Applications
Research into carbohydrate-based copolymers has shown that incorporating specific functional groups can significantly affect a polymer's water solubility, degradability, and thermal properties. For example, the hydrolysis of copoly(ester amide)s containing sugar-based monomers like l-arabinose units has been studied, demonstrating enhanced polymer degradability with the incorporation of such monomers (Pinilla, Martínez, & Galbis, 2002). These findings underscore the potential for modifying polymer properties through the strategic inclusion of specific chemical functionalities, relevant to the applications of compounds like "5-(2,4-Difluorophenoxy)pentan-1-amine hydrochloride" in materials science.
Catalysis and Synthetic Chemistry
The dehydration of amino alcohols over rare earth oxides (REOs) has been investigated, revealing the ability of basic REOs to catalyze the conversion of compounds like 5-amino-1-pentanol into unsaturated amines, such as 4-penten-1-amine. This study highlights the catalytic potential of REOs in transforming amino alcohols through dehydration reactions, pointing to the relevance of structurally similar compounds in synthetic chemistry applications (Ohta, Yamada, & Sato, 2016).
properties
IUPAC Name |
5-(2,4-difluorophenoxy)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14;/h4-5,8H,1-3,6-7,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRIPZGECFBLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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